molecular formula C10H17NO6 B8805409 BOC-ASP-OME

BOC-ASP-OME

Cat. No.: B8805409
M. Wt: 247.24 g/mol
InChI Key: IWFIVTBTZUCTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: BOC-ASP-OME is synthesized by protecting the amino group of aspartic acid with a tert-butoxycarbonyl (BOC) group and esterifying the carboxyl group with methanol. The reaction typically involves the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: BOC-ASP-OME undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: BOC-ASP-OME is widely used in peptide synthesis as a building block for creating longer peptide chains. Its protective groups help in selective reactions, preventing unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of aspartic acid in biological systems .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for creating therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .

Mechanism of Action

Mechanism: The mechanism of action of BOC-ASP-OME involves the protection of the amino group with a BOC group, which prevents unwanted side reactions during peptide synthesis. The ester group allows for easy coupling with other amino acids, facilitating the formation of peptide bonds.

Molecular Targets and Pathways: this compound primarily targets the amino and carboxyl groups of amino acids, enabling the formation of peptide bonds. It is involved in pathways related to protein synthesis and modification.

Comparison with Similar Compounds

  • BOC-ALA-OME (tert-butoxycarbonyl-L-alanine methyl ester)
  • BOC-GLU-OME (tert-butoxycarbonyl-L-glutamic acid methyl ester)
  • BOC-ARG-OME (tert-butoxycarbonyl-L-arginine methyl ester)

Uniqueness: BOC-ASP-OME is unique due to its specific structure, which includes both a BOC-protected amino group and a methyl esterified carboxyl group. This combination provides stability and reactivity, making it highly suitable for peptide synthesis.

Properties

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)

InChI Key

IWFIVTBTZUCTQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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